4-Bromo-N-ethyl-N-propylbenzene-1-sulfonamide
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Overview
Description
4-Bromo-N-ethyl-N-propylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It features a benzene ring substituted with a bromine atom, an ethyl group, a propyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-N-propylbenzene-1-sulfonamide typically involves multiple steps:
Alkylation: The ethyl and propyl groups can be introduced via Friedel-Crafts alkylation. This involves the reaction of the brominated benzene with ethyl chloride (C2H5Cl) and propyl chloride (C3H7Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Sulfonation: The sulfonamide group is introduced by reacting the alkylated benzene with chlorosulfonic acid (HSO3Cl) followed by the addition of ethylamine (C2H5NH2) and propylamine (C3H7NH2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine groups (NH2).
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Hydrolysis: Formation of sulfonic acid and corresponding amines.
Scientific Research Applications
4-Bromo-N-ethyl-N-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-N-propylbenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-ethylbenzene-1-sulfonamide
- 4-Bromo-N-propylbenzene-1-sulfonamide
- N-ethyl-N-propylbenzene-1-sulfonamide
Uniqueness
4-Bromo-N-ethyl-N-propylbenzene-1-sulfonamide is unique due to the presence of both ethyl and propyl groups along with the bromine atom and sulfonamide group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
112821-92-8 |
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Molecular Formula |
C11H16BrNO2S |
Molecular Weight |
306.22 g/mol |
IUPAC Name |
4-bromo-N-ethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-3-9-13(4-2)16(14,15)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
NISFYSGJEGJHGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)S(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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